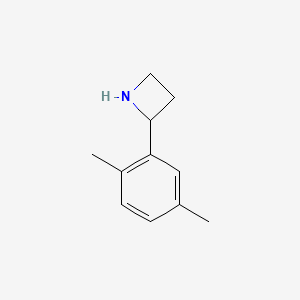

2-(2,5-Dimethylphenyl)azetidine

説明

特性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC名 |

2-(2,5-dimethylphenyl)azetidine |

InChI |

InChI=1S/C11H15N/c1-8-3-4-9(2)10(7-8)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3 |

InChIキー |

CZRYEUZVURNGSP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C)C2CCN2 |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution on Azetidine Precursors

One common approach involves the nucleophilic substitution of azetidine ring precursors with 2,5-dimethylphenyl-containing nucleophiles or electrophiles.

General Procedure: Starting from azetidine or azetidine derivatives bearing a leaving group (e.g., tosylate or mesylate), the 2,5-dimethylphenyl moiety can be introduced via nucleophilic aromatic substitution or by reacting with an appropriate aryl amine.

Example: The reaction of azetidine tosylates with 2,5-dimethylphenyl amine under basic conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF) at moderate temperatures (40°C) for 24 hours yields the substituted azetidine. Post-reaction workup involves aqueous extraction, drying, and purification by column chromatography to isolate the product in moderate to good yields.

[2+2]-Cycloaddition Routes

The [2+2]-cycloaddition of imines or iminopyruvates with alkynes or other unsaturated systems can form azetidine rings with aryl substitution at the 2-position.

Example: Lewis acid-catalyzed stepwise [2+2]-cycloaddition of substituted iminopyruvates with aryl alkynes produces 2-azetines, which can be further transformed to azetidines.

Advantages: This method allows the introduction of aryl groups such as 2,5-dimethylphenyl at the 2-position with good regio- and stereocontrol.

Superbase-Induced Cyclization of Epoxides with Arylamines

A widely applicable method involves the reaction of epoxides (oxiranes) with arylamines under strong base conditions to form azetidines.

General Procedure: An epoxide bearing a suitable substituent is treated with a superbase system (e.g., butyllithium and diisopropylamine) at low temperatures (−78 °C) in tetrahydrofuran (THF). The arylamine, such as 2,5-dimethylphenylamine, is added to the reaction mixture, leading to nucleophilic ring opening of the epoxide and subsequent cyclization to the azetidine ring.

Reaction Conditions: The reaction is typically stirred for 2 hours at −78 °C, followed by aqueous workup and purification.

Yields: This method provides access to 2-arylazetidines with good regio- and diastereoselectivity and overall yields ranging from moderate to high depending on substrate and conditions.

Palladium-Catalyzed Hydrogenation and Functional Group Transformations

Some synthetic routes involve the preparation of azetidine intermediates bearing protecting groups or functional handles, which are then subjected to catalytic hydrogenation or other transformations to yield the target azetidine.

Example: Hydrogenation of N-benzylazetidine derivatives over palladium hydroxide on carbon under elevated hydrogen pressure (40–60 psi) and elevated temperatures (55–60 °C) can remove protecting groups and afford the desired azetidine derivative.

Workup: The reaction mixture is filtered through celite and purified to obtain the product as a crystalline solid.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | Azetidine tosylates + 2,5-dimethylphenyl amine | DMF, K iodide, 40 °C, 24 h | Straightforward, moderate conditions | Moderate yields, possible side reactions | 50–70 |

| Ring expansion of aziridines | N-alkylidene-(2,3-dibromo-2-methylpropyl) amines | NaBH4, MeOH reflux | Access to substituted azetidines | Side isomerization, low yields | 30–50 |

| [2+2]-Cycloaddition | Substituted iminopyruvates + aryl alkynes | Lewis acid catalysis, room temperature | Good regio- and stereocontrol | Requires specific substrates | 60–80 |

| Superbase-induced cyclization | Epoxides + 2,5-dimethylphenylamine | Butyllithium, diisopropylamine, THF, −78 °C | High selectivity, scalable | Requires low temperature control | 60–85 |

| Pd-catalyzed hydrogenation | N-benzylazetidine derivatives | Pd(OH)2/C, H2 (40–60 psi), 55–60 °C | Effective deprotection, high purity | Requires careful handling of hydrogenation | 65–90 |

Mechanistic Insights and Reaction Optimization

The superbase-induced cyclization benefits from kinetic control at low temperatures to favor four-membered ring formation over thermodynamically favored five-membered rings, as supported by density functional theory (DFT) studies.

The ring expansion of aziridines proceeds via reductive cyclization followed by thermal ring expansion, but the presence of aromatic substituents can affect the isomerization equilibrium, necessitating careful optimization.

Radical addition strategies to 2-azetines have been used to functionalize azetidines but are less directly applicable to this compound synthesis.

化学反応の分析

Types of Reactions

2-(2,5-Dimethylphenyl)azetidine undergoes several types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form azetidinones.

Reduction: Reduction reactions can convert azetidines to their corresponding amines.

Substitution: Azetidines can undergo substitution reactions, where the hydrogen atoms on the ring are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include azetidinones, amines, and substituted azetidines, which can be further utilized in various chemical and pharmaceutical applications .

科学的研究の応用

2-(2,5-Dimethylphenyl)azetidine has several scientific research applications:

作用機序

The mechanism of action of 2-(2,5-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique ring strain and nitrogen atom make it reactive towards various biological molecules. For example, azetidines can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, the incorporation of azetidines into drug molecules can enhance their stability and bioavailability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically influence biological activity and physicochemical properties:

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Core Structure : Similar carboxamide backbone but with 3,5-dimethylphenyl substitution.

- Activity : Exhibits comparable PET inhibition (IC₅₀ ~10 µM) to the 2,5-dimethylphenyl analog, suggesting that both ortho- and meta-substituted methyl groups enhance activity .

N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Azetidine vs. Other Heterocyclic Cores

The azetidine ring’s four-membered structure introduces unique conformational constraints compared to larger heterocycles:

3-(2,6-Difluorophenyl)azetidine Hydrochloride

- Core Structure : Azetidine with 2,6-difluorophenyl substitution.

- Key Properties : Fluorine substituents increase polarity (logP ~2.8 vs. ~3.2 for 2,5-dimethylphenyl analog) but reduce steric bulk .

- Bioactivity : While specific PET inhibition data are unavailable, the difluorophenyl group may enhance target selectivity in neurological applications due to improved hydrogen-bonding capacity.

4-(2-Aminophenoxy)azetidin-2-one

- Core Structure: Azetidin-2-one (a lactam) with 2-aminophenoxy substitution.

- Key Differences : The lactam moiety introduces hydrogen-bonding capability and rigidity, contrasting with the secondary amine in 2-(2,5-dimethylphenyl)azetidine. This compound is explored in pharmaceutical synthesis for its versatility in forming covalent bonds with enzymes .

Structural Analogs with Non-Azetidine Cores

2-(2,5-Dimethylphenyl)-2-hydroxyacetic Acid

- Core Structure : Carboxylic acid derivative.

- Key Properties : The hydroxyacetic acid group increases water solubility (logP ~1.5) but reduces membrane permeability compared to azetidine-based analogs .

2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol

- Core Structure: Phenolic derivative with aminomethyl linkage.

Data Tables: Comparative Analysis

Table 2. Substituent Effects on Bioactivity

Key Research Findings

Substituent Position Matters : Both 2,5- and 3,5-dimethylphenyl groups enhance PET inhibition, but the 2,5-substitution offers better steric compatibility with photosystem II targets .

Lipophilicity vs. Polarity : Methyl groups increase lipophilicity (logP ~3.2), favoring membrane penetration, while fluorine substituents improve polarity for aqueous solubility .

Core Flexibility : Azetidine’s strained four-membered ring may enhance binding kinetics compared to larger heterocycles like piperidines or benzodiazepines .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2,5-Dimethylphenyl)azetidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling azetidine precursors with 2,5-dimethylphenyl derivatives. Key steps include:

- Ring-closing reactions : Using azetidine-forming reagents like bromo- or chloro-azetidines under basic conditions (e.g., K₂CO₃ in DMF).

- Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions for aryl-azetidine bond formation .

- Optimization : Adjusting reaction temperature (50–80°C), solvent polarity (e.g., methanol/dichloromethane mixtures), and stoichiometry of reagents to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct signals from the azetidine ring (e.g., δ 3.5–4.0 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm for 2,5-dimethylphenyl substituents). Methyl groups appear as singlets at δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 203 for C₁₁H₁₅N) and fragmentation patterns indicating loss of methyl or azetidine moieties .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) bonds .

Advanced Research Questions

Q. How do variations in substituent positions (e.g., 2,5-dimethyl vs. 2,4-dimethyl) on the phenyl ring influence the compound's reactivity and bioactivity?

- Methodological Answer :

- Steric Effects : 2,5-Dimethyl groups reduce steric hindrance compared to 2,4-substituted analogs, enhancing accessibility for nucleophilic attacks on the azetidine ring .

- Electronic Effects : Electron-donating methyl groups at the 2,5-positions increase electron density on the phenyl ring, potentially stabilizing charge-transfer interactions in biological systems .

- Experimental Design : Synthesize analogs with varying substituent positions and compare reaction kinetics (e.g., hydrolysis rates) or receptor-binding affinities .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., solvent purity, cell lines, and incubation times) to eliminate variability .

- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity and fluorescence polarization for enzymatic inhibition) .

- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., impurity levels >97% vs. lower-purity samples) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with enzymes (e.g., cytochrome P450) or receptors, focusing on hydrogen bonds and hydrophobic interactions .

- Validation : Cross-reference computational predictions with experimental mutagenesis or kinetic studies .

Q. What are the critical considerations for designing structure-activity relationship (SAR) studies to evaluate the azetidine ring's contribution to pharmacological effects?

- Methodological Answer :

- Analog Synthesis : Modify the azetidine ring (e.g., introduce substituents like fluorine or hydroxyl groups) while keeping the 2,5-dimethylphenyl group constant .

- Bioactivity Profiling : Test analogs in assays for target engagement (e.g., enzyme inhibition IC₅₀) and pharmacokinetics (e.g., metabolic stability in liver microsomes) .

- Data Interpretation : Use multivariate analysis to isolate the azetidine ring's effects from other structural variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。